2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Description
This compound features a pyridine-3-carbonitrile core linked via a piperazine moiety to a substituted pyrimidine ring. The pyrimidine ring is functionalized with 5,6-dimethyl and 2-(methylsulfanyl) groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6S/c1-12-13(2)20-17(24-3)21-15(12)22-7-9-23(10-8-22)16-14(11-18)5-4-6-19-16/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJLYDJLAXAWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C=CC=N3)C#N)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Overview of Analogs
The following compounds share the pyridine-piperazine-pyrimidine scaffold but differ in substituents:
Physicochemical and Electronic Properties
- Lipophilicity: The target compound’s 5,6-dimethyl and SMe groups increase logP compared to Compound A (phenyl/thiophene) and Compound B (quinoline). Compound C’s Cl substituent reduces logP slightly but enhances polarity.
- Solubility: Compound B’s quinoline group may reduce aqueous solubility, whereas Compound C’s dimethylamino group could improve protonation-dependent solubility.
- Reactivity: The target’s SMe group is susceptible to oxidation or displacement, unlike Compound C’s stable dimethylamino group. Compound A’s thiophene offers conjugation for further electrophilic substitution .
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